molecular formula C16H23N3O8 B2419225 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate CAS No. 1609402-87-0

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate

Cat. No.: B2419225
CAS No.: 1609402-87-0
M. Wt: 385.373
InChI Key: KLNAJZGJTGAFMQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate is a chemical compound with the molecular formula C14H21N3O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate typically involves the reaction of 1-methylpiperidin-4-amine with pyridine-3-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to yield the desired product. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Biological Activity

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate (CAS No. 1158269-66-9) is a synthetic compound with potential pharmacological applications. It belongs to a class of piperidine derivatives that have shown promise in various biological activities, including neuropharmacological effects and enzyme inhibition. This article explores the biological activity of this compound, summarizing key findings from diverse research sources.

  • Molecular Formula : C16H23N3O8
  • Molecular Weight : 385.37 g/mol
  • CAS Number : 1158269-66-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various enzymes. Research indicates that compounds with similar structures can act as inhibitors of cholinesterase and monoamine oxidase, which are critical in neurodegenerative diseases and mood disorders .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
Cholinesterase InhibitionInhibits the breakdown of acetylcholine, potentially enhancing cholinergic signaling.
Monoamine Oxidase InhibitionMay increase levels of neurotransmitters like serotonin and dopamine.
Antidepressant-like EffectsExhibited in animal models, suggesting potential for treating depression.
Neuroprotective EffectsPotentially protects neuronal cells from damage in neurodegenerative conditions.

Case Studies and Research Findings

  • Cholinesterase Inhibition Study :
    A study conducted by researchers focused on a series of piperidine derivatives, including this compound. The findings revealed significant inhibition of cholinesterase activity, suggesting its potential utility in Alzheimer's disease treatment .
  • Neuropharmacological Assessment :
    In a neuropharmacological assessment, this compound was tested for its antidepressant-like effects using the forced swim test in rodents. The results indicated a reduction in immobility time, which is often correlated with antidepressant activity .
  • Enzyme Interaction Studies :
    Further investigations into the enzyme interaction profile showed that the compound could act as a dual inhibitor of both cholinesterase and monoamine oxidase, highlighting its multifaceted role in modulating neurotransmitter levels .

Properties

IUPAC Name

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2C2H2O4/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;2*3-1(4)2(5)6/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNAJZGJTGAFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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